molecular formula C17H21NO2 B184905 (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine CAS No. 418785-77-0

(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine

Cat. No. B184905
CAS RN: 418785-77-0
M. Wt: 271.35 g/mol
InChI Key: ODTQDKLLCBJJHE-UHFFFAOYSA-N
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Description

(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine, also known as Syringaresinol dimethyl ether (SDME), is a natural lignan compound found in various plant species. It has been the subject of scientific research for its potential applications in medicine and other fields.

Scientific Research Applications

SDME has been the subject of scientific research for its potential applications in medicine and other fields. It has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. SDME has also been investigated for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of SDME is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. SDME has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. SDME has also been found to modulate the activity of various transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
SDME has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. SDME has also been found to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. SDME has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

SDME has several advantages for lab experiments, including its availability and low cost. It can be synthesized from syringaresinol, which is a readily available lignan compound. SDME also exhibits various biological activities, making it a useful tool for investigating the mechanisms of action of natural compounds. However, SDME also has limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for SDME research, including the investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. SDME could also be investigated for its potential applications in the treatment of other diseases, such as cancer and inflammation. The mechanism of action of SDME could also be further investigated to better understand its biological activities. Additionally, the synthesis method of SDME could be optimized to improve the yield and purity of the compound.
Conclusion
In conclusion, SDME is a natural lignan compound that has been the subject of scientific research for its potential applications in medicine and other fields. SDME exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. SDME has also been investigated for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. The future directions for SDME research include investigating its potential applications in the treatment of other diseases, optimizing its synthesis method, and further investigating its mechanism of action.

Synthesis Methods

SDME can be synthesized from syringaresinol, which is a lignan compound found in various plant species. The synthesis method involves the conversion of syringaresinol to SDME using a series of chemical reactions, including methylation and reduction. The yield of SDME can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13-4-6-14(7-5-13)11-18-12-15-8-9-16(19-2)17(10-15)20-3/h4-10,18H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTQDKLLCBJJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356755
Record name 1-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

418785-77-0
Record name 1-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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